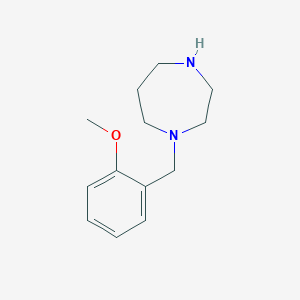
1-(2-Methoxybenzyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxybenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a benzyl group substituted with a methoxy group at the ortho position, attached to a 1,4-diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-1,4-diazepane typically involves the reaction of 2-methoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(2-Methoxybenzyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The diazepane ring can be reduced to form a piperazine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 2-hydroxybenzyl-1,4-diazepane or 2-formylbenzyl-1,4-diazepane.
Reduction: Formation of 1-(2-Methoxybenzyl)piperazine.
Substitution: Formation of 2-bromobenzyl-1,4-diazepane or 2-methylbenzyl-1,4-diazepane.
科学研究应用
1-(2-Methoxybenzyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-(2-Methoxybenzyl)-1,4-diazepane is not well-documented. it is likely to interact with biological targets through its diazepane ring, which can mimic the structure of biologically active molecules. The methoxybenzyl group may enhance its binding affinity and specificity towards certain receptors or enzymes, influencing various molecular pathways.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(2-Methoxybenzyl)piperidine: Contains a piperidine ring instead of a diazepane ring.
1-(2-Methoxybenzyl)-1,4-oxazepane: Features an oxazepane ring instead of a diazepane ring.
Uniqueness
1-(2-Methoxybenzyl)-1,4-diazepane is unique due to its combination of a diazepane ring and a methoxybenzyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-[(2-methoxyphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-3-2-5-12(13)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3 |
InChI 键 |
GTHIYIKSQPNYHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CN2CCCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
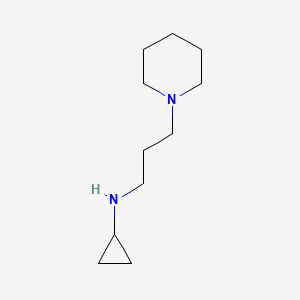

![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)
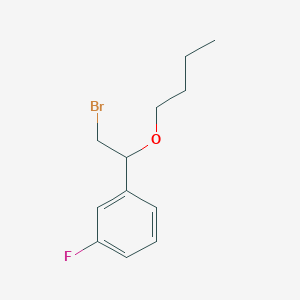

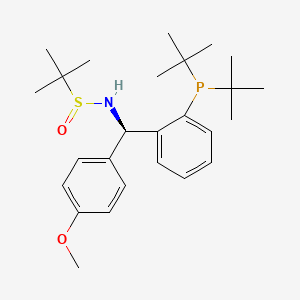

![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)

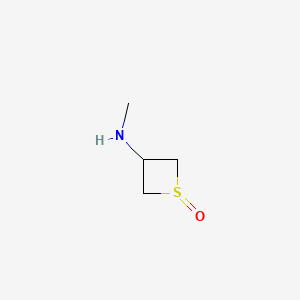

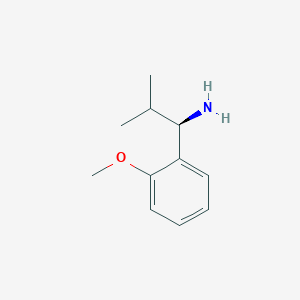
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)
